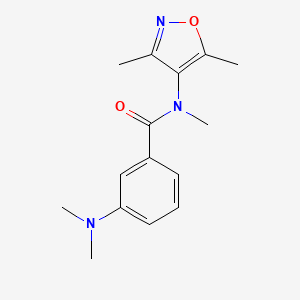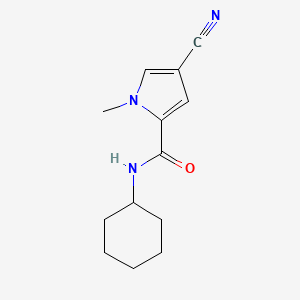
2,4-difluoro-N-quinoxalin-2-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-difluoro-N-quinoxalin-2-ylbenzenesulfonamide is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties . The structure of this compound consists of a quinoxaline ring fused with a benzene sulfonamide group, with two fluorine atoms attached at the 2 and 4 positions of the benzene ring.
Métodos De Preparación
The synthesis of 2,4-difluoro-N-quinoxalin-2-ylbenzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 2,4-difluorobenzenesulfonyl chloride with quinoxaline-2-amine under basic conditions. The reaction typically takes place in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
2,4-difluoro-N-quinoxalin-2-ylbenzenesulfonamide undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. For example, the compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles, leading to the formation of different derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,4-difluoro-N-quinoxalin-2-ylbenzenesulfonamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an antimicrobial and anticancer agent . The compound’s ability to inhibit certain enzymes and pathways makes it a valuable tool in drug discovery and development. Additionally, it has applications in the industry as a precursor for the synthesis of dyes and other functional materials.
Mecanismo De Acción
The mechanism of action of 2,4-difluoro-N-quinoxalin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In anticancer research, it may inhibit certain signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
2,4-difluoro-N-quinoxalin-2-ylbenzenesulfonamide can be compared with other quinoxaline derivatives such as quinoline and quinazoline compounds. While all these compounds share a similar heterocyclic structure, this compound is unique due to the presence of the difluorobenzene sulfonamide group, which imparts distinct chemical and biological properties . Similar compounds include 4-hydroxy-2-quinolones and 2-chloro-3-(piperazin-2-yl)quinoxaline, which also exhibit significant biological activities .
Propiedades
IUPAC Name |
2,4-difluoro-N-quinoxalin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O2S/c15-9-5-6-13(10(16)7-9)22(20,21)19-14-8-17-11-3-1-2-4-12(11)18-14/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNJVJUQUSMYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-Cyanophenyl)-1-methyl-1-[1-(1-methylcyclopropyl)ethyl]urea](/img/structure/B7598078.png)

![N-(4-methylphenyl)-4-(4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carbonyl)benzenesulfonamide](/img/structure/B7598094.png)
![N-methyl-N-[1-(1-methylcyclopropyl)ethyl]furan-3-carboxamide](/img/structure/B7598102.png)
![N-methyl-1-(2-pyridin-2-ylethyl)-N-[4-[3-(trifluoromethyl)phenoxy]butyl]piperidin-4-amine](/img/structure/B7598109.png)

![N-(3-chlorophenyl)-2-[4-[[2-(4-hydroxyphenyl)acetyl]amino]piperidin-1-yl]propanamide](/img/structure/B7598116.png)
![5-[(4-Fluorophenyl)methyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7598120.png)

![4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7598128.png)

![1-[2-(trifluoromethylsulfonyl)anilino]-2,3-dihydro-1H-inden-4-ol](/img/structure/B7598144.png)
![1-(4-Fluorophenyl)sulfonyl-2,4-dihydropyrido[3,4-b]pyrazin-3-one](/img/structure/B7598157.png)
![N-[1-cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide](/img/structure/B7598162.png)
